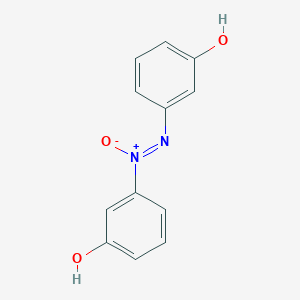

3,3'-Dihydroxyazoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17540-51-1 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

(3-hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium |

InChI |

InChI=1S/C12H10N2O3/c15-11-5-1-3-9(7-11)13-14(17)10-4-2-6-12(16)8-10/h1-8,15-16H |

InChI Key |

FZZROTIREDKBGJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |

Synonyms |

3,3'-Dihydroxyazoxybenzene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,3 Dihydroxyazoxybenzene

Established Synthetic Pathways for 3,3'-Dihydroxyazoxybenzene

The synthesis of this compound can be achieved through two primary routes: the reductive coupling of a nitro precursor and the oxidation of an amino precursor.

A well-established method for the synthesis of azoxyarenes is the partial reduction of the corresponding nitroarenes. For this compound, the starting material is 3-nitrophenol (B1666305). The reaction proceeds in a basic medium where the nitro group is partially reduced.

The general mechanism for this transformation is believed to involve the reduction of two molecules of the nitroarene to different intermediates: one to a nitroso derivative (Ar-NO) and the other to a hydroxylamine (B1172632) derivative (Ar-NHOH). These two intermediates then undergo a condensation reaction to form the azoxy linkage (-N=N(O)-), followed by the elimination of a water molecule. oup.comorientjchem.orgrsc.org The reduction step is often considered rate-determining. oup.com The process can be summarized as follows:

Reduction to Intermediates:

Ar-NO₂ → Ar-NO

Ar-NO₂ → Ar-NHOH

Condensation:

Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar + H₂O

Various reducing agents can be employed for this transformation, each with its own specific conditions and efficiencies.

Table 1: Reducing Systems for Nitroarene to Azoxyarene Conversion| Reducing Agent/System | Typical Conditions | Reference |

|---|---|---|

| Sodium Alkoxide (e.g., Sodium Methoxide) | Refluxing in alcohol | oup.com |

| Zinc powder in NaOH solution | Aqueous/alcoholic solution, heating | koreascience.kr |

| Hydrazine (N₂H₄) with a catalyst | Photocatalytic conditions (e.g., CdS/MOF) in a suitable solvent | rsc.org |

| NaBH₄ with a catalyst | Photocatalytic conditions (e.g., Bi-MOF) | researchgate.net |

An alternative synthetic route to this compound is the oxidation of 3-aminophenol (B1664112). This method involves the oxidative coupling of two aniline-type molecules. The choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation to azo or nitro compounds and to avoid polymerization, as aminophenols can be prone to forming polymeric structures.

The mechanism of aniline (B41778) oxidation to azoxyarenes can be complex. For instance, enzymatic oxidation of aminophenols can proceed through quinone imine intermediates. nih.gov In chemical oxidations, the reaction likely involves the formation of radical cations or other reactive species that subsequently couple. A plausible pathway involves the oxidation of the amine to a hydroxylamine and a nitroso compound, which then condense, similar to the final step in the reductive coupling pathway.

Table 2: Oxidizing Systems for Aniline to Azoxyarene Conversion| Oxidizing Agent/System | Typical Conditions | Reference |

|---|---|---|

| Ammonium Persulfate (APS) | Aqueous acidic medium (e.g., HCl) | |

| Phenoxazinone synthase (Enzymatic) | Catalyzes coupling of 2-aminophenols | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst | rsc.org |

Advanced Functionalization Strategies for this compound

The two hydroxyl groups on the aromatic rings of this compound serve as reactive handles for further functionalization, allowing for the synthesis of a wide range of derivatives.

The phenolic hydroxyl groups of this compound can readily undergo esterification and etherification reactions. These reactions allow for the introduction of various acyl and alkyl groups, modifying the compound's physical and chemical properties.

Esterification can be achieved by reacting the diol with acid chlorides or acid anhydrides. dss.go.th For example, acetylation and benzoylation have been reported for dihydroxyazoxybenzenes. dss.go.th The reaction with diacid chlorides can lead to the formation of polyesters, a strategy employed in the synthesis of liquid crystalline polymers using the 4,4'-isomer. tandfonline.com

Etherification involves the reaction of the diol with alkyl halides or other alkylating agents, typically in the presence of a base. This leads to the formation of ether linkages. Similar to esterification, this has been used to synthesize polyethers based on 4,4'-dihydroxyazoxybenzene, which exhibit liquid crystalline properties. researchgate.net

Table 3: Examples of Esterification and Etherification Reactions| Reaction Type | Reagent | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Acetylation | Acetyl chloride / Acetic anhydride | Diacetate ester | Glacial acetic acid / Basic or acidic conditions | dss.go.th |

| Benzoylation | Benzoyl chloride | Dibenzoate ester | Schotten-Baumann conditions | dss.go.th |

| Polyesterification | Diacid chlorides (e.g., sebacoyl chloride) | Polyester (B1180765) | Interfacial polycondensation | tandfonline.com |

| Polyetherification | Dihaloalkanes | Polyether | Phase-transfer catalysis | researchgate.net |

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the direct introduction of various functional groups onto the benzene (B151609) core. libretexts.org The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group and the azoxy (-N=N(O)-) group.

The hydroxyl group is a powerful activating group and an ortho, para-director. libretexts.org The azoxy group is generally considered a deactivating group. The strong activating and directing effect of the hydroxyl group dominates, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the -OH group. In this compound, the available positions are C2, C4, and C6 (and the equivalent C2', C4', and C6').

Table 4: Potential Electrophilic Aromatic Substitution Reactions| Reaction | Typical Reagents | Electrophile | Expected Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Introduction of nitro groups at ortho/para positions to -OH |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Br⁺ / Cl⁺ | Introduction of halogen atoms at ortho/para positions to -OH |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | Introduction of sulfonic acid groups at ortho/para positions to -OH |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | Introduction of alkyl groups at ortho/para positions to -OH |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | Introduction of acyl groups at ortho/para positions to -OH |

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound.

For the reductive coupling of 3-nitrophenol, the mechanism is widely accepted to proceed through the condensation of two distinct, partially reduced intermediates. oup.comrsc.org One molecule of the nitro compound is reduced to a nitroso intermediate (3-nitrosophenol), while a second molecule is reduced further to a hydroxylamine intermediate (3-hydroxylaminophenol). These two species then condense, eliminating water to form the final azoxy product. oup.com An alternative view suggests the dimerization of the nitroso intermediate could also lead to the azoxy compound. koreascience.kr A key feature of the condensation is the proposed formation of an N,N'-diol intermediate prior to the final dehydration step. oup.com

In the oxidative synthesis from 3-aminophenol, the mechanism is less definitively established but is thought to mirror the final steps of the reductive pathway in reverse. The oxidation of 3-aminophenol likely generates a 3-hydroxylaminophenol intermediate. Further oxidation could produce 3-nitrosophenol. These two intermediates would then condense as described above. Alternatively, enzymatic pathways suggest a mechanism involving the formation of a quinone imine, which is then trapped by a second molecule of aminophenol, followed by further oxidation steps. nih.gov This highlights that the precise mechanistic path can be highly dependent on the specific oxidizing system employed.

Advanced Spectroscopic Characterization and Elucidation of 3,3 Dihydroxyazoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3,3'-Dihydroxyazoxybenzene. emerypharma.com By analyzing the chemical shifts, signal integrations, and splitting patterns in both ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons in the molecule can be achieved. emerypharma.commlsu.ac.in

In the ¹H NMR spectrum of this compound, the aromatic protons will exhibit distinct chemical shifts depending on their electronic environment, influenced by the hydroxyl (-OH) and azoxy (-N=N⁺-O⁻) groups. The integration of these signals provides the relative number of protons in each unique environment. mlsu.ac.in Furthermore, the coupling between adjacent protons (spin-spin splitting) reveals connectivity within the aromatic rings. libretexts.org For instance, a proton adjacent to two other non-equivalent protons would appear as a doublet of doublets.

Table 1: Representative NMR Data for Aromatic Compounds

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹H | 6.0 - 9.0 | Electronic environment of protons |

| ¹³C | 100 - 160 | Carbon skeleton and functionalization |

Note: Specific shifts for this compound would require experimental data.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. researchgate.netnih.gov Each functional group has a characteristic vibrational frequency, making the FTIR spectrum a molecular "fingerprint". researchgate.net

For this compound, the FTIR spectrum would be expected to show several key absorption bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, with the broadening resulting from hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

N=N Stretching (Azoxy group): The stretching vibration of the azoxy group is expected in the 1400-1500 cm⁻¹ region. The exact position can be influenced by the electronic nature of the substituents on the aromatic rings.

C=C Stretching (Aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) rings.

C-O Stretching: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) group typically appears in the 1200-1300 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for substituted benzenes are observed in the 650-900 cm⁻¹ region and can provide information about the substitution pattern.

The analysis of these vibrational modes provides crucial information for confirming the presence of the key functional groups and understanding the bonding within the molecule. spectroscopyonline.com

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Azoxy (-N=N-) | Stretching | 1400-1500 |

| Aromatic C=C | Stretching | 1450-1600 |

| Phenolic C-O | Stretching | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The presence of chromophores, such as the aromatic rings and the azoxy group in this compound, gives rise to characteristic absorption bands. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* electronic transitions. libretexts.org The conjugated system formed by the benzene rings and the azoxy group leads to strong π → π* transitions, typically observed at shorter wavelengths (in the UV region). The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are generally weaker and occur at longer wavelengths.

UV-Vis spectroscopy is also a valuable technique for studying the complexation of this compound with metal ions. researchgate.net Upon complexation, the electronic environment of the molecule is altered, leading to shifts in the absorption maxima (either to shorter, hypsochromic, or longer, bathochromic, wavelengths) and changes in the molar absorptivity. researchgate.net By monitoring these spectral changes, the stoichiometry and stability of the resulting metal complexes can be determined. For instance, photometric studies have been conducted on 2,2'-dihydroxyazoxybenzenes with vanadium(V) and molybdenum(VI), revealing complex formation. researchgate.net

Quantitative Spectrophotometric Methodologies and Parameter Determination

Spectrophotometry can be employed for the quantitative analysis of this compound. libretexts.org According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org This relationship allows for the development of quantitative methods for determining the concentration of this compound in a sample. researchgate.net

To establish a quantitative method, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.gov The λmax for the colored complex formed between this compound and a specific reagent would be determined experimentally. farmaciajournal.com The linearity, accuracy, and precision of the method are then validated according to established guidelines. farmaciajournal.com Parameters such as the molar absorptivity (a measure of how strongly the compound absorbs light at a particular wavelength) can be calculated from the slope of the calibration curve. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. miamioh.edu For this compound, MS analysis would first involve ionizing the molecule, typically through techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). core.ac.uk The resulting molecular ion peak (M⁺ or [M+H]⁺) would confirm the molecular weight of the compound.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented by collision-induced dissociation (CID). researchgate.net The resulting fragment ions provide a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.orglibretexts.org The fragmentation pattern of this compound would likely involve cleavage of the bonds within the azoxy group and the loss of small neutral molecules such as water (H₂O) from the hydroxyl groups. The stability of the resulting fragment ions, particularly those that are resonance-stabilized, will influence the observed fragmentation pathways. libretexts.org

Table 3: Potential Fragmentation Pathways in Mass Spectrometry

| Precursor Ion | Neutral Loss | Fragment Ion |

|---|---|---|

| [M+H]⁺ | H₂O | [(M+H) - H₂O]⁺ |

| [M+H]⁺ | N₂O | [(M+H) - N₂O]⁺ |

| [M+H]⁺ | C₆H₅O | [(M+H) - C₆H₅O]⁺ |

Note: This table represents hypothetical fragmentation patterns.

Advanced Spectroscopic Techniques for Elucidating Molecular Dynamics and Interactions

Beyond the standard spectroscopic methods, advanced techniques can provide deeper insights into the dynamic behavior and intermolecular interactions of this compound.

Two-Dimensional Infrared (2D IR) Spectroscopy Applications

Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for studying molecular structure, dynamics, and interactions on ultrafast timescales. mit.edu Similar to 2D NMR, 2D IR spreads the vibrational spectrum across two frequency axes, revealing couplings between different vibrational modes. mit.edu These couplings appear as cross-peaks in the 2D IR spectrum and provide information about the spatial proximity and orientation of the coupled groups.

For this compound, 2D IR could be used to probe the dynamics of hydrogen bonding involving the hydroxyl groups. By observing the cross-peaks between the O-H stretching vibrations and other modes in the molecule, it is possible to study the formation and breaking of hydrogen bonds in real-time. whiterose.ac.uk Furthermore, the technique can be used to investigate the vibrational energy transfer pathways within the molecule. researchgate.net While the application of 2D IR to catalysis research is emerging, its potential to provide detailed molecular-scale information is significant. stfc.ac.uk

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Vanadium(V) |

| Molybdenum(VI) |

Terahertz (THz) Spectroscopy for Low-Energy Vibrational Analysis

Terahertz (THz) spectroscopy is a powerful technique for investigating low-frequency vibrational modes in materials, which are often inaccessible by conventional infrared (IR) spectroscopy. This spectral range, typically spanning from 0.1 to 15 THz, corresponds to the energy of collective vibrational modes, such as intermolecular vibrations (e.g., hydrogen bond stretching and bending) and large-amplitude motions of the molecular skeleton. mdpi.commdpi.com These low-energy vibrations are fundamental to understanding the macroscopic properties of materials, including their crystal structure, phase transitions, and intermolecular interaction dynamics.

In the context of this compound, the presence of hydroxyl (-OH) groups and the azoxy bridge (-N=N+(O-)-) allows for a complex network of intermolecular hydrogen bonds and van der Waals interactions in the solid state. These interactions give rise to a unique fingerprint in the THz region. While detailed THz spectra for this compound are not extensively documented in public literature, the principles of the technique allow for a clear postulation of its analytical value.

The analysis of a crystalline sample of this compound using THz time-domain spectroscopy (THz-TDS) would be expected to reveal several distinct absorption peaks. Each peak corresponds to a specific collective vibrational mode of the crystal lattice. For instance, vibrations involving the hydrogen-bonded network between the hydroxyl groups of adjacent molecules would produce characteristic absorptions. Furthermore, torsional modes of the phenyl rings relative to the central azoxy group and other low-energy phonon modes would be observable.

The table below illustrates the type of data that would be obtained from a THz spectroscopic analysis and the potential assignments for the observed absorption peaks, based on studies of similar molecules and proteins with complex hydrogen bonding networks. mdpi.com

Table 1: Hypothetical THz Absorption Peaks and Vibrational Mode Assignments for Solid-State this compound

| Observed Frequency (THz) | Wavenumber (cm⁻¹) | Potential Vibrational Mode Assignment |

| 0.85 | 28.3 | Intermolecular H-bond stretching (O-H···O) |

| 1.20 | 40.0 | Phenyl ring libration (torsional motion) |

| 1.65 | 55.0 | Collective bending mode of the azoxy group |

| 1.90 | 63.4 | Intermolecular H-bond bending mode |

| 2.20 | 73.4 | Lattice phonon mode (shear) |

This table is illustrative and represents the type of data expected from THz spectroscopy. Actual peak positions would require experimental measurement.

By observing changes in these THz spectra with temperature, one could study phase transitions and the dynamics of the hydrogen bond network. Such information is critical for understanding the material's stability and physical properties.

Fluorescence Spectroscopy in Azoxybenzene (B3421426) Derivative Studies

Fluorescence spectroscopy is a sensitive technique used to study the electronic structure and excited-state dynamics of molecules. While many azobenzene (B91143) compounds are known for their non-emissive nature due to rapid and efficient trans-cis photoisomerization, certain derivatives, including azoxybenzenes, can exhibit fluorescence under specific conditions. researchgate.netiop.kiev.ua The study of fluorescence in these molecules provides insights into the competition between radiative decay (fluorescence) and non-radiative pathways like isomerization and internal conversion.

The fluorescence properties of azoxybenzene derivatives are highly dependent on their molecular structure, substituents, and environment. mdpi.com For this compound, the hydroxyl groups can significantly influence its photophysical behavior through electronic effects and their ability to form hydrogen bonds.

Research on related azoxybenzene derivatives, such as n-butyl-n′-methoxyazoxybenzene (BMAOB), has shown that fluorescence can be observed and is linked to the molecular state. researchgate.net In a bulk layer, BMAOB exhibits a fluorescence band around 475 nm, which is associated with the trans isomer. However, when confined in nanopores, a new, red-shifted band appears at 550 nm, attributed to the formation of excimers (excited-state dimers). researchgate.net This demonstrates the sensitivity of fluorescence to molecular aggregation and environment.

The trans-cis isomerization, a key photochemical process for azoxybenzene derivatives, strongly influences fluorescence. iop.kiev.ua The trans isomer is typically more planar and may have a higher fluorescence quantum yield than the non-planar cis isomer. Upon UV irradiation, the isomerization from the fluorescent trans form to the less fluorescent cis form can lead to a decrease in emission intensity. rsc.org Conversely, structural modifications that hinder this isomerization process can enhance fluorescence. mdpi.com

In the case of this compound, one would expect its fluorescence spectrum to be influenced by factors such as solvent polarity and the potential for intramolecular and intermolecular hydrogen bonding. The table below summarizes typical fluorescence characteristics observed for a representative azoxybenzene derivative, which can serve as a basis for understanding the potential behavior of this compound.

Table 2: Representative Fluorescence Data for an Azoxybenzene Derivative (n-butyl-n′-methoxyazoxybenzene - BMAOB)

| Sample Condition | Excitation Wavelength (nm) | Emission Maximum (nm) | Proposed Origin of Emission |

| Bulk Layer | ~365 | ~475 | Monomer emission (trans-isomer) |

| In Nanopores (<4 nm) | ~365 | ~550 | Excimer emission |

Data sourced from studies on BMAOB. researchgate.net

Investigating the fluorescence of this compound would provide valuable information on its excited-state deactivation channels and how its specific substituent pattern governs its photophysical properties.

Coordination Chemistry and Ligand Interactions of 3,3 Dihydroxyazoxybenzene

Complexation Behavior with Transition Metal Ions

Transition metal ions, with their partially filled d-orbitals, readily form coordination complexes with a variety of ligands, including 3,3'-Dihydroxyazoxybenzene. iupac.orgplos.org The nature of these interactions, the stability of the resulting complexes, and their structural arrangements are of significant interest. The complexation can lead to compounds with distinct properties, often differing from the free ligand and metal ion.

The stoichiometry of metal-ligand complexes, which describes the ratio of metal to ligand, can be determined using spectrophotometric methods such as Job's method of continuous variation and the mole-ratio method. asdlib.orgasdlib.orglibretexts.org In Job's method, a series of solutions are prepared with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. pesrsncollege.edu.inlibretexts.orgyoutube.com The maximum absorbance of the complex corresponds to its stoichiometric ratio. asdlib.orgresearchgate.net The mole-ratio method involves keeping the concentration of one component (usually the metal ion) constant while varying the concentration of the other (the ligand). asdlib.orglibretexts.orglibretexts.org The resulting plot of absorbance versus the ligand-to-metal ratio reveals the stoichiometry of the complex formed.

The stability of these complexes is quantified by the stability constant (K), a measure of the equilibrium between the complex and its constituent metal ion and ligand in solution. ijesi.org Higher stability constants indicate the formation of more stable complexes. ijesi.org These constants can be determined potentiometrically or spectrophotometrically. core.ac.ukresearchgate.netnih.gov For instance, the stability constants for the complexes of the related ligand 2,2'-Dihydroxyazoxybenzene (DHAB) with Vanadium(V) and Molybdenum(VI) have been determined to be 1.5 x 10⁴ and 2.0 × 10³, respectively. asianpubs.org Potentiometric titrations, following methods like those developed by Calvin-Bjerrum and Irving-Rossotti, are also employed to determine the protonation constants of the ligand and the stability constants of the metal complexes. researchgate.net

Table 1: Methods for Stoichiometric and Stability Constant Determination

| Method | Principle | Application |

| Job's Method (Continuous Variation) | The maximum absorbance of a series of solutions with varying metal-ligand mole fractions at a constant total concentration corresponds to the stoichiometry of the complex. asdlib.orgpesrsncollege.edu.inlibretexts.orgyoutube.comresearchgate.net | Determination of metal-to-ligand ratio in complexes. pesrsncollege.edu.in |

| Mole-Ratio Method | The point of inflection in a plot of absorbance versus the mole ratio of ligand to a constant concentration of metal ion indicates the stoichiometry. asdlib.orglibretexts.orglibretexts.org | Useful for determining the composition of stable complexes. asdlib.org |

| Potentiometric Titration | Measures the change in potential of a solution containing the ligand and metal ion upon addition of a standard base to determine protonation and stability constants. core.ac.ukresearchgate.netcost-nectar.euresearchgate.net | Provides detailed information on the formation of various complex species in solution. researchgate.net |

| Spectrophotometry | Measures the absorbance of colored complexes to determine their concentration and calculate stability constants based on equilibrium concentrations. core.ac.uknih.govscribd.com | Widely used for colored complexes and offers high sensitivity. researchgate.net |

The three-dimensional arrangement of atoms in a metal complex is elucidated through various spectroscopic and analytical techniques. Infrared (IR) spectroscopy helps identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. core.ac.uknih.govscilit.com For instance, a shift in the stretching frequency of the C=N bond in a Schiff base ligand to a lower wavenumber upon complexation indicates its involvement in coordination. core.ac.uk The disappearance of the O-H stretching band can confirm the deprotonation and coordination of the hydroxyl group. core.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure of the ligand and how it changes upon complexation. The disappearance of the phenolic proton signal in the ¹H NMR spectrum of a zinc complex of a Schiff base, for example, confirms the deprotonation and coordination of the hydroxyl groups. core.ac.uk

Table 2: Techniques for Structural Characterization of Coordination Compounds

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identifies functional groups involved in coordination by observing shifts in vibrational frequencies. core.ac.uknih.govscilit.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the ligand's structure in solution and changes upon complexation. core.ac.ukscilit.com |

| UV-Visible Spectroscopy | Gives information about the electronic transitions within the complex, which are influenced by the coordination environment. nih.gov |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional structure of crystalline complexes, including bond lengths and angles. rsc.orgmdpi.comresearchgate.netresearchgate.net |

| Mass Spectrometry | Determines the molecular weight of the complex. scilit.com |

Role of Hydroxyl and Azoxy Moieties in Metal Chelation

The ability of this compound to form stable complexes with metal ions is largely attributed to its hydroxyl (-OH) and azoxy (-N=N⁺-O⁻) functional groups. The hydroxyl groups, being acidic, can deprotonate to form anionic oxygen donors, which readily coordinate to a positively charged metal ion. dcu.ienih.govchimia.ch The presence of two hydroxyl groups allows for the formation of a chelate ring, a particularly stable arrangement where the ligand binds to the metal ion at two or more points. aau.dkmdpi.com

The azoxy group can also participate in coordination. The nitrogen and oxygen atoms of the azoxy moiety possess lone pairs of electrons that can be donated to a metal center. ijesi.org The coordination can occur through one of the nitrogen atoms or the oxygen atom of the azoxy group. In some cases, the azoxy group can act as a bridging ligand, connecting two metal centers. rsc.org The combined action of the hydroxyl and azoxy groups can lead to the formation of stable, multidentate chelate complexes.

Ligand-Based Virtual Screening and Molecular Docking Studies with Biological Receptors

In modern drug discovery, computational methods like virtual screening and molecular docking are employed to predict the binding affinity of small molecules to biological targets, such as proteins and enzymes. abap.co.innih.govabap.co.inresearchgate.net Virtual screening involves the computational filtering of large libraries of compounds to identify those that are most likely to bind to a specific receptor. abap.co.inresearchgate.net

Molecular docking is a more focused computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.orgresearchgate.netjscimedcentral.com The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different orientations. jscimedcentral.commdpi.com Lower binding energies typically indicate a more stable complex and a higher binding affinity. researchgate.net These studies can provide valuable insights into the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netjscimedcentral.com While specific virtual screening or molecular docking studies on this compound are not widely reported, the general methodology is applicable to this compound and its derivatives to explore their potential biological activities. abap.co.inabap.co.inmdpi.com

Table 3: Computational Methods in Ligand-Receptor Interaction Studies

| Method | Description | Application |

| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential hits that bind to a biological target. abap.co.inresearchgate.net | Early-stage drug discovery to narrow down candidates for experimental testing. researchgate.net |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor by exploring various conformations and calculating binding energies. plos.orgresearchgate.netjscimedcentral.com | Understanding ligand-receptor interactions at a molecular level and guiding lead optimization. jscimedcentral.commdpi.comphyschemres.org |

Computational Chemistry and Theoretical Investigations of 3,3 Dihydroxyazoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity of the Compound

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics. nanobioletters.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a staple in computational chemistry for its balance of accuracy and computational cost. nih.gov For 3,3'-dihydroxyazoxybenzene, DFT calculations can elucidate a variety of molecular properties.

DFT studies on related azoxybenzene (B3421426) derivatives have been used to determine optimized geometries, electronic properties, and chemical reactivity descriptors. nih.gov For instance, calculations on azoxybenzene derivatives often focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. github.io A smaller gap generally implies higher reactivity.

| Property | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Indicates the overall stability of the molecule at its optimized geometry. |

| E_HOMO | -Y eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| E_LUMO | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | D Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Ionization Potential | Y' eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | Z' eV | The energy released when an electron is added to the molecule. |

These parameters are instrumental in understanding the molecule's behavior in various chemical environments and its potential for applications in materials science and medicinal chemistry.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide a view of how molecules move and interact over time. mcgill.ca MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in solution or within a protein binding site. mcgill.cafrontiersin.org

For this compound, MD simulations can reveal the flexibility of the molecule, particularly rotation around the central azoxy bridge and the bonds connecting the phenyl rings. This conformational flexibility is crucial for its biological activity and its properties in condensed phases. The simulations can also model how the hydroxyl groups form hydrogen bonds with solvent molecules or other solute molecules, which will strongly influence its solubility and aggregation behavior. researchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. acs.org

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible. acs.org

Radial Distribution Function (RDF): To characterize the structure of the surrounding solvent and the nature of intermolecular interactions. acs.org

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds, which are critical for understanding the role of the hydroxyl groups. frontiersin.org

Computational studies on similar molecules, like alkyl azoxybenzene compounds, have used MD to investigate how molecular structure influences physical properties and mesophase behavior in liquid crystals. nih.gov

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods can predict various spectroscopic signatures of a molecule, which can then be compared with experimental spectra for validation of the computational model. Time-dependent DFT (TD-DFT) is a common method for predicting UV-visible absorption spectra by calculating the energies of electronic transitions. nih.gov

For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λ_max) corresponding to the π→π* and n→π* transitions of the azoxy chromophore. Similarly, vibrational frequencies can be calculated using DFT and compared to experimental infrared (IR) and Raman spectra. frontiersin.org This comparison helps in assigning the observed spectral bands to specific molecular vibrations. Agreement between predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. researchgate.net

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| UV-Vis (λ_max) | ~350 nm (π→π) | ~355 nm |

| ~450 nm (n→π) | ~450 nm | |

| IR (C-O stretch) | ~1250 cm⁻¹ | ~1260 cm⁻¹ |

| IR (O-H stretch) | ~3300 cm⁻¹ | ~3350 cm⁻¹ |

| ¹H-NMR (aromatic H) | 7.0-7.8 ppm | 7.1-7.9 ppm |

| ¹³C-NMR (C-OH) | ~155 ppm | ~156 ppm |

Computational Modeling of Ligand-Receptor Interactions for this compound and its Derivatives

In the context of medicinal chemistry, understanding how a molecule like this compound or its derivatives interact with a biological target, such as a protein receptor, is crucial. github.io Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org The strength of the interaction is often estimated using a scoring function, which provides a measure of the binding affinity. plos.org

Docking studies could identify potential binding sites for this compound on a target protein and predict the key interactions, such as hydrogen bonds from the hydroxyl groups and π-π stacking from the phenyl rings, that stabilize the complex. unair.ac.id

Following docking, MD simulations can be employed to refine the docked pose and to provide a more detailed and dynamic picture of the ligand-receptor interactions. nih.gov The stability of the ligand in the binding pocket can be assessed, and the binding free energy can be calculated using methods like MM/PBSA or MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area). plos.org These calculations provide a more rigorous estimate of the binding affinity. Such studies are critical for structure-based drug design, helping to rationalize the activity of known compounds and to design new derivatives with improved potency and selectivity.

Materials Science Applications of 3,3 Dihydroxyazoxybenzene in Advanced Polymeric Systems

Incorporation as a Mesogen in Thermotropic Liquid Crystalline Polymers (TLCPs)

Thermotropic liquid crystalline polymers (TLCPs) are a class of materials that exhibit liquid crystal properties in their molten state. nih.govsumitomo-chem.co.jp The defining characteristic of these polymers is the presence of rigid mesogenic units in the polymer chain. medcraveebooks.com 3,3'-Dihydroxyazoxybenzene serves as such a mesogenic diol, providing the necessary structural rigidity to induce liquid crystalline order. The azoxybenzene (B3421426) core, with its linear geometry, is a potent mesogen, and its incorporation into polyesters and polyethers can lead to materials with a combination of high strength, thermal stability, and processability. medcraveebooks.comd-nb.info

The formation and stability of the liquid crystalline phase (mesophase) in TLCPs are highly dependent on the structure of the repeating units. The introduction of the azoxybenzene core promotes mesophase formation. ajchem-a.com However, the position of the linking groups (hydroxyl groups in this case) and other substituents on the aromatic rings plays a critical role.

While direct studies on polyesters derived solely from this compound are not extensively detailed in the provided literature, research on analogous structures provides significant insights. For instance, polyesters based on the 4,4'-dihydroxyazoxybenzene mesogen have been synthesized and studied. ajchem-a.com A homopolyester based on 4,4'-dihydroxyazoxybenzene and fumaroyl chloride did not exhibit liquid crystalline characteristics. ajchem-a.com However, copolyesters created by incorporating a flexible spacer like sebacoyl chloride alongside the rigid diol showed distinct melting and liquid crystalline transitions. ajchem-a.com

Substitution on the azoxybenzene core, such as methyl groups at the 3,3' positions (in 4,4'-dihydroxy-3,3'-dimethylazoxybenzene), is a known strategy to modify mesophase behavior. ajchem-a.com Such substitutions can disturb the regularity of the polymer chain, which tends to lower the melting point and can influence the stability and range of the liquid crystalline phase. d-nb.infoajchem-a.com The hydroxyl groups in the 3,3' positions would similarly introduce a "kink" in the polymer backbone compared to the more linear 4,4' isomer, which is expected to lower the crystal-to-mesophase transition temperature and potentially broaden the temperature range over which the liquid crystalline phase is stable.

Table 1: Thermal Properties of Polyesters Based on Substituted Azoxybenzene Diols This table presents illustrative data based on findings for related azoxybenzene structures to infer potential behavior.

| Diol Monomer | Comonomer (Diacid Chloride) | Melting Transition (°C) | Mesophase Range (°C) | Reference |

| 4,4'-Dihydroxyazoxybenzene | Fumaroyl Chloride (Homopolyester) | 143 | Not Observed | ajchem-a.com |

| 4,4'-Dihydroxyazoxybenzene | Fumaroyl/Sebacoyl Chloride (Copolyester) | 140, 164 | Observed | ajchem-a.com |

| 4,4'-Dihydroxy-3,3'-dimethylazoxybenzene | Fumaroyl/Sebacoyl Chloride (Copolyester) | 115, 185 | 220-260 | ajchem-a.com |

The relationship between the molecular structure of a polymer and its macroscopic properties is a central theme in materials science. nih.govscribd.com In TLCPs containing azoxybenzene units, several structural factors are key determinants of the final material properties.

Substitution Position: As noted, substitution at the 3,3' positions versus the 4,4' positions on the azoxybenzene core alters the linearity of the polymer chain. d-nb.info A polymer with 3,3' linkages will be less linear than its 4,4' counterpart. This reduced linearity can lead to lower melting points and increased solubility in organic solvents, which enhances processability. d-nb.info

Flexible Spacers: The introduction of flexible segments, such as alkylene chains from diacids like sebacic acid, into the main chain is a common strategy to improve the processability of TLCPs. ajchem-a.com These spacers decouple the motion of the polymer backbone from the orientation of the rigid mesogenic units, which can lower the melting temperature and broaden the mesophase interval. d-nb.infopageplace.de

Substituents on the Core: Attaching side groups to the mesogenic core can disrupt packing and reduce intermolecular forces. For example, studies on polyesters with 2,2'-methyl substituted azoxybenzene moieties showed significantly lower transition temperatures and higher solubility compared to the unsubstituted analogs. d-nb.info This principle suggests that polymers from this compound would exhibit different thermal behavior and solubility compared to those from unsubstituted azoxybenzene diols.

Development of Functional Polymeric Materials with Azoxybenzene-Based Mesogens

The azoxybenzene group is not only a mesogen but also a photoresponsive moiety. The N=N bond with an associated oxygen atom can undergo photoisomerization, although it is less commonly exploited than the azo group (N=N). This functionality opens the door to creating "smart" materials that respond to external stimuli like light. researchgate.net Polymers incorporating azoxybenzene units can be designed for applications in electro-optical devices, protective coatings, and as components in advanced composites. ajchem-a.com The ability to form ordered structures in the liquid crystalline state allows for the creation of materials with high mechanical strength and modulus, making them suitable for high-performance applications. sumitomo-chem.co.jpgravalos-sa.com

Polymer Synthesis Methodologies Utilizing this compound (e.g., Interfacial and Solution Polycondensation)

The synthesis of polyesters and polyethers from diols like this compound is typically achieved through step-growth polymerization techniques. mdpi.com

Interfacial Polycondensation: This method involves the reaction of two monomers dissolved in separate, immiscible liquids. gdckulgam.edu.inwikipedia.org The polymerization occurs at the interface between the two phases. researchgate.net For example, an aqueous solution of the sodium salt of this compound (the phenoxide) can be reacted with a solution of a diacid chloride in an organic solvent like 1,2-dichloroethane. ajchem-a.com A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, is often added to facilitate the transport of the phenoxide ion across the interface. ajchem-a.com This technique is advantageous as it can be carried out at room temperature and often leads to high molecular weight polymers. gdckulgam.edu.in

Solution Polycondensation: In this technique, both the diol and the comonomer (e.g., diacid chloride) are dissolved in a single, inert solvent. gdckulgam.edu.in The reaction proceeds in a homogeneous phase. This method allows for good control over reaction temperature and stoichiometry. gdckulgam.edu.in The choice of solvent is crucial to ensure that both the monomers and the resulting polymer remain dissolved.

The general scheme for the synthesis of a polyester (B1180765) from this compound and a diacid chloride (e.g., sebacoyl chloride) is a polycondensation reaction that forms ester linkages with the elimination of a small molecule, such as hydrochloric acid (HCl), which is typically neutralized by a base added to the reaction mixture. ajchem-a.com

Investigation of Biological Mechanisms Associated with 3,3 Dihydroxyazoxybenzene Derivatives

Molecular Interactions in Cellular Systems

The cellular effects of 3,3'-Dihydroxyazoxybenzene derivatives are rooted in their molecular interactions. These include their capacity to counteract oxidative stress, trigger programmed cell death, and modulate critical signaling pathways that govern cell life and death.

Phenolic compounds, a category that includes this compound and its esters, are recognized for their antioxidant properties and ability to scavenge free radicals. frontiersin.org The presence of hydroxyl (-OH) groups on the aromatic rings is central to this activity. frontiersin.org While direct studies on azoxy diesters are specific, the fundamental mechanisms of free radical scavenging by phenolic compounds are well-established and provide a framework for understanding their potential action. Three primary mechanisms are generally considered. researchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, effectively neutralizing it. researchgate.net The resulting antioxidant radical is generally more stable and less reactive due to the delocalization of the unpaired electron across the aromatic ring. researchgate.net For dihydroxy-substituted compounds, the position of the hydroxyl groups can significantly influence the ease of this transfer. rsc.org

Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process that begins with the transfer of a single electron from the antioxidant molecule to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is typically followed by the transfer of a proton (H+) from the antioxidant radical cation to the surrounding solvent or other molecules. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar or aqueous environments. It involves the initial deprotonation of the phenolic hydroxyl group to form a phenoxide anion. This anion then donates an electron to the free radical, neutralizing it and forming an antioxidant radical. researchgate.net The SPLET mechanism is often considered predominant for phenolic compounds in polar solvents. researchgate.net

Table 1: Comparison of Free Radical Scavenging Mechanisms

| Mechanism | Initial Step | Environment | Key Feature |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom (H•) | Generally favored in non-polar media | A one-step process neutralizing a radical. researchgate.netrsc.org |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | Donation of an electron (e⁻) | Can occur in various media | A two-step process involving a radical cation intermediate. researchgate.net |

| Sequential Proton Loss Electron Transfer (SPLET) | Loss of a proton (H⁺) | Favored in polar/aqueous media | A two-step process involving a phenoxide anion intermediate. researchgate.net |

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. Many chemotherapeutic agents function by selectively inducing apoptosis in cancer cells. nih.gov Derivatives of various chemical classes have been shown to trigger this process through defined molecular pathways. ajms.iq

The induction of apoptosis often involves the activation of a cascade of enzymes called caspases. nih.gov This cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. areeo.ac.ir An increase in pro-apoptotic proteins (like Bax) and a decrease in anti-apoptotic proteins (like Bcl-2) leads to the release of cytochrome c from the mitochondria, which in turn activates initiator caspases, such as caspase-9. areeo.ac.ir Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which carry out the systematic dismantling of the cell. nih.govareeo.ac.ir

Table 2: Key Proteins in Apoptosis Induction

| Protein Family | Key Members | Function |

|---|---|---|

| Bcl-2 Family | Bcl-2, Bax | Regulate mitochondrial membrane integrity; anti-apoptotic (Bcl-2) and pro-apoptotic (Bax). areeo.ac.ir |

| Caspases | Caspase-9, Caspase-3 | Proteolytic enzymes that execute cell death; initiator (Caspase-9) and executioner (Caspase-3). nih.govareeo.ac.ir |

| Mitochondrial Proteins | Cytochrome c | Released from mitochondria to initiate the caspase cascade in the intrinsic pathway. nih.gov |

In addition to directly triggering apoptosis, bioactive compounds can exert their effects by interfering with cellular signaling pathways that control cell proliferation, survival, and growth. The PI3K/AKT/mTOR and MEK/ERK pathways are two such critical signaling cascades that are often found to be hyperactivated in cancer, promoting uncontrolled cell growth. nih.gov

Targeting these pathways is a significant strategy in cancer therapy. For example, a novel derivative of Taiwanin A was reported to inhibit the proliferation of triple-negative breast cancer cells by simultaneously blocking the PI3K/Akt/mTOR and MEK/ERK pathways. nih.gov The inhibition of the PI3K/AKT pathway is frequently associated with cell death. nih.gov Research on a novel benzothiazole (B30560) derivative demonstrated that its cytotoxic and apoptotic effects in cancer cells were achieved by suppressing the PI3K/AKT signaling pathway. nih.gov This suppression prevents the downstream signaling that would normally promote cell survival, thus leading to apoptosis.

Enzyme Inhibition Mechanisms

The targeted inhibition of specific enzymes is a cornerstone of modern pharmacology. Derivatives of azoxybenzene (B3421426) may possess the potential to interact with and inhibit enzymes involved in various disease processes.

Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). phcogrev.com In neurodegenerative conditions like Alzheimer's disease, a deficit in acetylcholine is observed, and inhibiting these enzymes is a primary therapeutic strategy to restore neurotransmitter levels. phcogrev.comsemanticscholar.org

The inhibitory potential of a compound against AChE and BChE is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Numerous studies have evaluated various classes of compounds for this activity. For example, a series of novel indole (B1671886) derivatives were synthesized and screened, with the most potent compounds exhibiting IC₅₀ values in the micromolar range against AChE and BChE. semanticscholar.org Flavonoid derivatives have also been investigated, with some showing concentration-dependent inhibition of both enzymes. nih.gov

Kinetic studies are performed to understand the mechanism of inhibition, which can be competitive, non-competitive, or mixed-type. nih.gov For example, the flavonoid quercetin (B1663063) was found to inhibit both AChE and BChE in a competitive manner, while macluraxanthone (B191769) displayed non-competitive inhibition against AChE and competitive inhibition against BChE. nih.gov Molecular docking studies are often used to visualize how the inhibitor binds to the active site of the enzyme, providing insights into the intermolecular interactions responsible for the inhibition. nih.gov

Table 3: Example Cholinesterase Inhibition Data for Various Derivatives

| Compound Class | Derivative Example | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indole Derivative | Compound 6e | AChE | 68.52 ± 0.04 | semanticscholar.org |

| Indole Derivative | Compound 5a | BChE | 55.21 ± 0.12 | semanticscholar.org |

| Xanthone | Macluraxanthone | AChE | 8.47 | nih.gov |

| Xanthone | Macluraxanthone | BChE | 29.8 | nih.gov |

Mechanistic Investigations of Antifungal Effects

The rise of drug-resistant fungal pathogens necessitates the search for new antifungal agents with novel mechanisms of action. frontiersin.orgnih.gov Chemical derivatives are often explored for their potential to combat these infections. The mechanisms by which compounds exert antifungal effects are varied but often involve the disruption of structures essential for fungal cell viability. nih.gov

A primary target for many antifungal agents is the fungal cell membrane. frontiersin.orgnih.gov The integrity of this membrane is crucial for maintaining cellular homeostasis. Compounds that perturb or disrupt the membrane can lead to leakage of cellular contents and cell death. frontiersin.org The mechanism can be investigated using assays with fluorescent probes or by observing morphological changes with electron microscopy. frontiersin.org For instance, a derivative of caprylic acid was shown to disrupt fungal membranes, an effect that was visualized as cell collapse via scanning electron microscopy. frontiersin.org

Another key mechanism involves targeting the fungal cell wall, a structure not present in human cells. nih.gov Assays involving sorbitol can help determine if a compound's activity is related to cell wall damage. mdpi.com Furthermore, some antifungal compounds interfere with mitochondrial function, disrupting energy production and leading to the generation of reactive oxygen species that damage cellular components. nih.govmdpi.com A novel class of arylpyrimidine derivatives, for example, was found to rupture the mitochondrial membrane in fungi, inhibiting cellular energy production. mdpi.com

Interaction with Membrane Transport Systems: Mechanistic Insights

The passage of any compound across the cellular membrane is a critical determinant of its biological activity. For a molecule like this compound, understanding its interaction with membrane transport systems would provide crucial mechanistic insights. These systems, primarily composed of protein channels and transporters, regulate the influx and efflux of substances, maintaining cellular homeostasis. researchgate.netsolvobiotech.com

The interaction of a compound with membrane transporters can be multifaceted. It could be a substrate, an inhibitor, or a modulator of the transporter's activity. nih.gov For instance, many xenobiotics are recognized and effluxed by ATP-binding cassette (ABC) transporters, a major family of membrane proteins responsible for multidrug resistance in cancer cells and protection against toxic compounds. solvobiotech.comnih.gov Investigating whether this compound or its derivatives are substrates or inhibitors of prominent ABC transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), or ABCG2 would be a key area of research. Such studies often utilize membrane vesicle preparations containing high concentrations of a specific transporter to measure ATP-dependent transport or ATPase activity modulation. solvobiotech.com

A hypothetical research approach to characterize these interactions is presented in the table below.

| Transporter Family | Potential Interaction | Experimental Model | Key Parameters to Measure |

| ABC Transporters | Substrate, Inhibitor, or Inducer of ATPase activity | Inside-out membrane vesicles, Cancer cell lines overexpressing specific transporters | ATP hydrolysis rates, Competitive inhibition of known substrates |

| SLC Transporters | Substrate or Inhibitor | Oocyte expression systems, Mammalian cell lines | Uptake or efflux rates, Competition with known substrates |

| Ion Channels | Modulation of ion flow | Patch-clamp electrophysiology | Changes in membrane potential and ion currents |

This table presents a hypothetical experimental framework for investigating the interaction of this compound with membrane transport systems.

Systems Biology Approaches to Elucidate Complex Biological Responses

The biological response to a chemical compound is rarely the result of a single molecular interaction but rather a complex interplay of multiple pathways and cellular processes. Systems biology offers a holistic approach to unravel these complexities by integrating data from various "omics" technologies, such as transcriptomics, proteomics, and metabolomics. biorxiv.orgdtu.dk

Transcriptomics , the study of the complete set of RNA transcripts, could reveal which genes are up- or down-regulated in response to this compound exposure. This can provide clues about the cellular pathways that are activated or perturbed. For example, a transcriptomic analysis might show changes in the expression of genes involved in stress responses, cell cycle regulation, or apoptosis. nih.gov

Proteomics , which analyzes the entire set of proteins in a cell, offers a more direct picture of the functional changes occurring. It can identify proteins that are differentially expressed or post-translationally modified following treatment with the compound. This could highlight specific enzymes or signaling proteins that are key mediators of the biological effect. acs.orglgcstandards.com

Metabolomics focuses on the global profile of small-molecule metabolites. This approach can reveal alterations in metabolic pathways, such as energy metabolism or amino acid biosynthesis, providing a snapshot of the cell's metabolic state in response to the compound. nih.goviaea.org

A potential systems biology workflow is outlined in the table below.

| Omics Technology | Information Gained | Potential Findings for this compound |

| Transcriptomics (RNA-Seq) | Changes in gene expression | Identification of responsive signaling pathways (e.g., oxidative stress, DNA damage response). |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and modifications | Identification of key protein targets and downstream effectors. |

| Metabolomics (NMR, GC-MS) | Alterations in metabolic profiles | Revealing shifts in central carbon metabolism, lipid metabolism, or amino acid pathways. |

This table outlines a hypothetical systems biology approach to investigate the complex biological responses to this compound.

While direct experimental data for this compound is currently lacking, the methodologies described provide a clear roadmap for future research into its biological mechanisms. Studies on related azoxy compounds have indicated a range of biological activities, and it is plausible that this compound also possesses interesting biological properties waiting to be uncovered through these advanced investigative techniques. lgcstandards.comresearchgate.net

Future Directions and Emerging Research Avenues for 3,3 Dihydroxyazoxybenzene

Development of Advanced Analytical Tools for Complex System Analysis

A significant hurdle in studying 3,3'-Dihydroxyazoxybenzene is the lack of sophisticated analytical methods for its detection and characterization, especially within complex biological or environmental matrices. The presence of isomers, such as 4,4'-dihydroxyazoxybenzene, further complicates analysis, necessitating the development of highly selective techniques. sigmaaldrich.com Future research should focus on creating advanced analytical workflows capable of distinguishing between closely related isomers and quantifying trace amounts of the compound.

Key areas for development include:

Advanced Chromatographic Separation: Techniques like multidimensional high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) could offer superior resolution for separating this compound from its isomers and other matrix components.

High-Resolution Mass Spectrometry (HRMS): Coupling advanced chromatography with HRMS would enable precise mass determination and fragmentation analysis, aiding in unambiguous identification and structural elucidation.

Spectroscopic and Spectrometric Techniques: The use of spectroscopic methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, alongside gas chromatography-mass spectrometry (GC-MS), will be crucial for confirming the purity and structure of synthesized compounds. inlibrary.uz

Table 1: Potential Advanced Analytical Tools for this compound Analysis

| Technique | Advantage | Future Development Focus |

|---|---|---|

| Multidimensional HPLC | Enhanced separation of isomers and complex mixtures. | Optimization of column chemistries and gradient profiles for azoxybenzene (B3421426) derivatives. |

| Supercritical Fluid Chromatography (SFC) | Green alternative to normal and reversed-phase HPLC, with unique selectivity. | Development of SFC methods specifically for polar, isomeric compounds like dihydroxyazoxybenzenes. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for confident identification. | Creation of spectral libraries for azoxybenzene compounds to facilitate rapid identification. |

Exploration of Novel Synthetic Methodologies for Tailored Derivatives

Current synthetic routes to azoxybenzenes, often involving the oxidation of anilines or the reduction of nitroarenes, can lack selectivity and may not be suitable for producing asymmetrically substituted derivatives. researchgate.netnih.gov The development of novel, efficient, and environmentally friendly synthetic methods is crucial for advancing the study of this compound and its analogs.

Future synthetic research should prioritize:

Regioselective Synthesis: Developing methods that allow for the precise placement of functional groups on the benzene (B151609) rings is essential for creating tailored derivatives with specific properties.

Green Chemistry Approaches: The exploration of photochemical methods, which can be conducted at room temperature and without the need for catalysts or additives, offers a more sustainable pathway to azoxybenzene synthesis. researchgate.netchemrxiv.org

Asymmetric Synthesis: While challenging, the development of methods for the synthesis of asymmetric azoxybenzenes would significantly expand the range of accessible compounds for structure-activity relationship studies. nih.govacs.org

Table 2: Comparison of Conventional and Novel Synthetic Approaches

| Approach | Description | Limitations/Challenges | Future Direction |

|---|---|---|---|

| Conventional | Oxidation of anilines or reduction of nitroarenes. researchgate.net | Often lacks regioselectivity, can produce isomeric mixtures. nih.gov | Modification of catalysts and reaction conditions to improve selectivity. |

| Novel (Photochemical) | Direct photochemical coupling of nitrobenzene (B124822) building blocks. chemrxiv.org | May have limitations with certain substituted substrates. researchgate.net | Expanding the substrate scope and optimizing reaction efficiency. |

| Novel (Catalytic) | Use of bases like DIPEA to catalyze the reductive dimerization of nitrosobenzenes. acs.org | Potential for byproduct formation. | Designing more selective and efficient catalytic systems. |

Expansion into Novel Materials Science Applications

The unique structure of this compound, with its photoresponsive azoxy core and reactive hydroxyl groups, makes it a promising building block for new functional materials. researchgate.net The hydroxyl groups can serve as points for polymerization or for tuning the physical properties of the molecule, such as solubility and liquid crystallinity.

Potential applications in materials science include:

Liquid Crystals: Certain azoxybenzene derivatives are known to exhibit liquid crystalline properties. nih.gov The introduction of hydroxyl groups in the 3 and 3' positions could lead to novel liquid crystals with unique phase behaviors and electro-optical properties.

Photoresponsive Polymers: The azoxy group can undergo photoisomerization, leading to changes in the shape and properties of the molecule. Incorporating this compound into polymer chains could lead to the development of smart materials that respond to light.

Functional Coatings: The ability to form hydrogen bonds and interact with surfaces makes this compound a candidate for the development of functional coatings with tailored properties such as adhesion, wettability, and biocompatibility.

Table 3: Potential Materials Science Applications for this compound

| Application Area | Role of this compound | Potential Advantage |

|---|---|---|

| Liquid Crystals | Core mesogenic unit. | The hydroxyl groups could influence the packing and phase behavior, leading to novel liquid crystal phases. |

| Photoresponsive Polymers | Photo-switchable monomer. | Creation of materials that can change shape or properties on demand with light stimulation. |

Deeper Elucidation of Biological Action Mechanisms at the Molecular Level

While some azoxybenzene derivatives have shown biological activity, the precise molecular mechanisms of action are often poorly understood. inlibrary.uznih.gov For this compound, future research must move beyond preliminary screening to a deeper, molecular-level understanding of its biological effects.

Key research avenues include:

Computational Modeling: Molecular docking and other computational techniques can be used to predict the binding of this compound to specific protein targets, providing insights into its potential biological activity.

Target Identification: Advanced chemical biology techniques, such as chemical proteomics, can be employed to identify the specific cellular proteins that interact with this compound.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of related compounds with systematic structural modifications will be crucial for understanding how the placement of the hydroxyl groups and other substituents influences biological activity. inlibrary.uz

Table 4: Research Approaches for Elucidating Biological Action

| Research Approach | Objective | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding affinity and mode to biological targets. | A prioritized list of potential protein targets for experimental validation. |

| Chemical Proteomics | Identify direct protein binding partners in a cellular context. | Unbiased identification of the molecular targets of this compound. |

Promotion of Interdisciplinary Research Collaborations

Realizing the full potential of this compound will require a concerted effort from researchers across multiple disciplines. The complexity of the challenges, from synthesis to application, necessitates a collaborative approach.

Future progress will be driven by partnerships between:

Synthetic Chemists and Materials Scientists: To design and create novel polymers, liquid crystals, and other functional materials based on the this compound scaffold. nih.govwashington.edu

Biochemists and Computational Chemists: To investigate the biological mechanisms of action, combining experimental and in silico approaches for a comprehensive understanding.

Pharmacologists and Toxicologists: To evaluate the therapeutic potential and safety profile of new derivatives in relevant biological systems.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the pace of discovery and unlock the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and characterizing 3,3'-Dihydroxyazoxybenzene in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used for impurity quantification due to its sensitivity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation, particularly in distinguishing azoxybenzene derivatives from related compounds . For trace analysis, hyphenated techniques like LC-MS/MS improve specificity.

- Key Considerations : Calibration with certified reference standards (e.g., Sodium Aminosalicylate impurity standards) ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods or local exhaust systems to minimize inhalation of dust/aerosols .

- Storage : Store in airtight containers away from oxidizing agents and light to prevent degradation .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation due to potential mutagenic risks .

Q. How does this compound function as a pharmaceutical impurity, and what are its regulatory implications?

- Methodology : It arises as a degradation byproduct in Sodium Aminosalicylate formulations. Monitor its levels using stability-indicating assays (e.g., forced degradation studies under heat, light, and pH stress) .

- Regulatory Compliance : Adhere to ICH Q3A/B guidelines for impurity thresholds. Ensure compliance with REACH (EU) and TSCA (US) regulations, which classify it as non-restricted but mandate hazard communication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodology :

- Standardized Assays : Compare results across in vitro (Ames test for mutagenicity) and in vivo models (rodent toxicity studies) to identify species-specific or dose-dependent effects .

- Data Normalization : Account for variations in experimental conditions (e.g., solvent choice, exposure duration) that may influence outcomes.

- Case Study : Discrepancies in embryotoxicity data may stem from differences in metabolic activation systems; use S9 liver fractions to mimic metabolic pathways .

Q. What mechanistic insights explain the formation of this compound in drug degradation pathways?

- Methodology :

- Degradation Studies : Expose Sodium Aminosalicylate to oxidative (H₂O₂) and hydrolytic (acid/alkaline) conditions. Track azoxybenzene formation via LC-MS and propose reaction mechanisms (e.g., dimerization of hydroxylamine intermediates) .

- Computational Modeling : Use density functional theory (DFT) to simulate reaction pathways and identify transition states.

Q. How can advanced spectroscopic techniques elucidate the electronic structure of this compound?

- Methodology :

- X-ray Photoelectron Spectroscopy (XPS) : Analyze oxidation states of nitrogen in the azoxy group.

- Time-Resolved Fluorescence : Study excited-state dynamics to understand photostability, critical for storage conditions .

- Collaborative Approach : Cross-validate findings with theoretical calculations (e.g., molecular orbital simulations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.